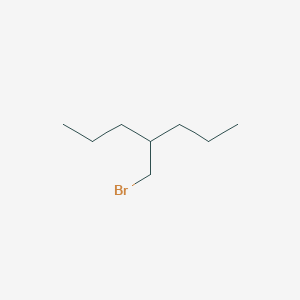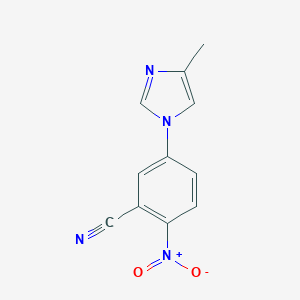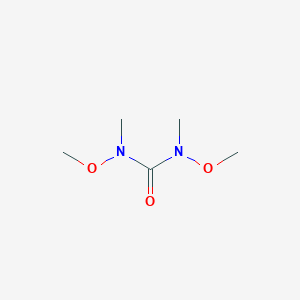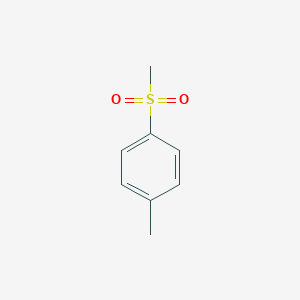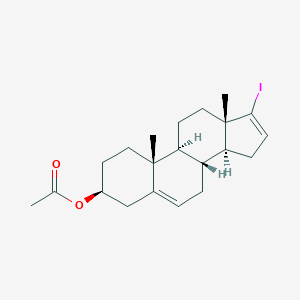
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Mechanism of Action
Target of Action
Similar compounds have been found to targetsteroidal enzymes such as CYP17A1 (17 alpha-hydroxylase/C17,20 lyase) . These enzymes play a crucial role in the biosynthesis of steroid hormones.
Mode of Action
It is known to exhibit bothestrogenic and androgenic effects on the epithelium, resulting in improvements in symptoms of menopause (e.g., dyspareunia, vaginal dryness), cell maturation, and vaginal pH .
Biochemical Pathways
The compound is metabolized by steroidogenic enzymes (e.g., hydroxysteroid dehydrogenase, 5α-reductases, aromatases) into androgens and estrogens . These metabolites then interact with their respective receptors, influencing various cellular processes and pathways.
Pharmacokinetics
Similar compounds have been found to increase serum concentrations of testosterone and estradiol following intravaginal administration . This suggests that the compound may have good bioavailability when administered via this route.
Result of Action
The compound’s action results in improvements in symptoms of menopause , such as dyspareunia and vaginal dryness, as well as changes in cell maturation and vaginal pH . These effects are likely due to the compound’s estrogenic and androgenic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate involves multiple steps. The starting material is typically a steroidal precursor, which undergoes iodination at the 17th position. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The final step involves the acetylation of the hydroxyl group at the 3rd position using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 17th position can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to convert carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield a hydroxyl derivative, while oxidation with potassium permanganate can introduce a ketone group .
Scientific Research Applications
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of steroidal drugs.
Comparison with Similar Compounds
Similar Compounds
(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-propionyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate: Similar structure but with a propionyl group instead of an iodine atom.
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: Similar core structure but with different substituents.
Uniqueness
The presence of the iodine atom at the 17th position makes 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate unique. This iodine atom significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IO2/c1-13(23)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22)21(17,3)11-9-18(16)20/h4,7,15-18H,5-6,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWDQNTPMUZEH-ZKHIMWLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4I)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4I)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475467 |
Source


|
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114611-53-9 |
Source


|
| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
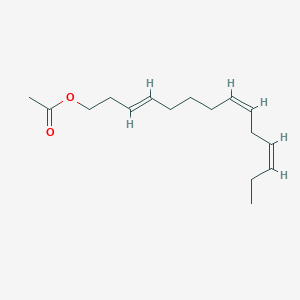
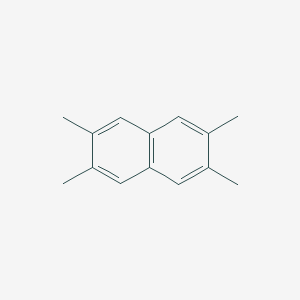
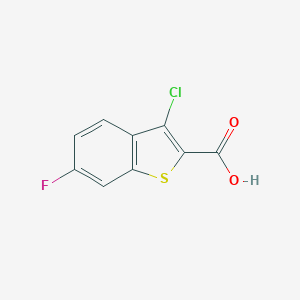
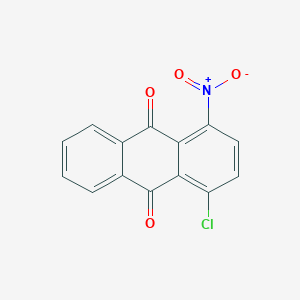



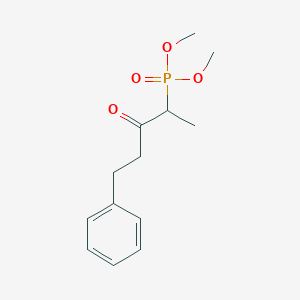
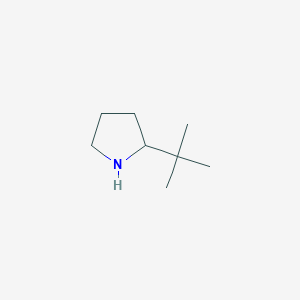
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
